Glycine Receptor Inhibition Potency Compared to Picrotoxin
In whole-cell patch-clamp recordings on recombinant human glycine receptors (GlyRs) expressed in HEK 293 cells, tutin inhibited α1 homomeric GlyRs with an IC50 of 35 ± 1 μM and α2 homomeric GlyRs with an IC50 of 15 ± 3 μM [1]. By comparison, the classical convulsant picrotoxin is reported to inhibit α2β heteromeric GlyRs with an IC50 of approximately 200 μM [2]. This indicates that tutin is significantly more potent than picrotoxin at specific GlyR subtypes, a critical differentiator for studies focusing on glycinergic neurotransmission.
| Evidence Dimension | IC50 for glycine receptor inhibition |
|---|---|
| Target Compound Data | α1 GlyR IC50 = 35 ± 1 μM; α2 GlyR IC50 = 15 ± 3 μM |
| Comparator Or Baseline | Picrotoxin: α2β GlyR IC50 ≈ 200 μM; α2 homomeric GlyR IC50 ≈ 0.7 μM |
| Quantified Difference | Tutin is ~13-fold more potent than picrotoxin at α2β receptors but ~21-fold less potent at α2 homomeric receptors, demonstrating subtype-specific selectivity. |
| Conditions | Whole-cell patch-clamp on recombinant GlyRs expressed in HEK 293 cells (tutin); recombinant α2β GlyRs in L-cells (picrotoxin). |
Why This Matters
For glycine receptor research, tutin provides a more potent and potentially subtype-selective pharmacological tool compared to the commonly used picrotoxin.
- [1] Fuentealba, J., Muñoz, B., Yévenes, G., Moraga-Cid, G., Pérez, C., Guzmán, L., Rigo, J.M. & Aguayo, L.G. (2011). Potentiation and inhibition of glycine receptors by tutin. Neuropharmacology, 60(2–3), 453–459. View Source
- [2] Li, Y. et al. (2010). The picrotoxin sensitivity of native BLC glycine receptors is similar to α2/β channels expressed in a heterologous system. (Data from PMC2922065, Figure 5). View Source
